molecular formula C19H17N3O3 B2737930 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide CAS No. 2411193-12-7

3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

Cat. No. B2737930
CAS RN: 2411193-12-7
M. Wt: 335.363
InChI Key: LIRZCYSXVBUEEJ-UHFFFAOYSA-N
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Description

3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide, also known as FMIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMIO is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and has been shown to have a wide range of applications in various fields of research, including cancer biology, neuroscience, and immunology.

Mechanism of Action

3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide works by reacting with ROS to form a fluorescent adduct that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the amount of ROS present in the system, allowing researchers to quantify ROS levels in real-time. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to be highly specific for ROS, with minimal interference from other reactive species.
Biochemical and Physiological Effects
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to have minimal toxicity and does not appear to have any significant effects on cellular or physiological processes. It is rapidly taken up by cells and can be used to monitor ROS levels in real-time, making it a valuable tool for studying the dynamics of ROS in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is its high specificity for ROS, which allows for accurate quantification of ROS levels in biological systems. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has some limitations, including its relatively short half-life and the fact that it can only detect ROS in real-time, making it less useful for studying long-term changes in ROS levels.

Future Directions

There are several potential future directions for research on 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide. One area of interest is the development of new fluorescent probes that can detect other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of new methods for delivering 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to specific tissues or organs, which could improve its usefulness in vivo. Finally, there is interest in using 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to study the role of ROS in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.

Synthesis Methods

The synthesis of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with methylamine to form 2-(methylamino)-2-nitro-1-phenylethanol. This intermediate is then reduced to 2-(methylamino)-2-oxo-1-phenylethanol, which is subsequently reacted with indole-6-carboxylic acid to form the final product, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide.

Scientific Research Applications

3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been widely used as a fluorescent probe for the detection of ROS in various biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, inflammation, and cancer. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is particularly useful in cancer research, where it can be used to detect elevated levels of ROS in cancer cells, which are known to have higher ROS levels than normal cells.

properties

IUPAC Name

3-formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-20-19(25)17(12-5-3-2-4-6-12)22-18(24)13-7-8-15-14(11-23)10-21-16(15)9-13/h2-11,17,21H,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRZCYSXVBUEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=CN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-formyl-1H-indol-6-yl)formamido]-N-methyl-2-phenylacetamide

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